1-Benzyl-4-hydroxypiperidine
Overview
Description
Arginine vasotocin is a nonapeptide hormone found in non-mammalian vertebrates, including amphibians, reptiles, birds, and fish. It is considered the evolutionary precursor to arginine vasopressin and oxytocin in mammals. Arginine vasotocin plays a crucial role in regulating social behaviors, osmoregulation, reproductive physiology, and stress responses .
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-4-hydroxypiperidine is the muscarinic acetylcholine receptor and the beta 2 adrenoceptor . These receptors play a crucial role in the nervous system, with the muscarinic acetylcholine receptor involved in various functions such as heart rate and smooth muscle contraction, and the beta 2 adrenoceptor primarily involved in smooth muscle relaxation and dilation of bronchial passages.
Mode of Action
This compound acts as an antagonist for the muscarinic acetylcholine receptor and an agonist for the beta 2 adrenoceptor . As an antagonist, it binds to the muscarinic acetylcholine receptor but does not activate it, thereby blocking the receptor and inhibiting the response. As an agonist for the beta 2 adrenoceptor, it binds to and activates the receptor, triggering a response.
Biochemical Analysis
Biochemical Properties
1-Benzyl-4-hydroxypiperidine has been used as a reactant in the synthesis of several biochemical compounds. It has been involved in the synthesis of muscarinic acetylcholine receptor antagonists and beta 2 adrenoceptor agonists . These interactions suggest that this compound may interact with enzymes and proteins involved in these pathways.
Molecular Mechanism
Its role in the synthesis of muscarinic acetylcholine receptor antagonists and beta 2 adrenoceptor agonists suggests that it may interact with these receptors, potentially influencing their activation or inhibition .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known to be a solid substance with a boiling point of 127-128 °C/2 mmHg and a melting point of 61-63 °C .
Metabolic Pathways
Its role in the synthesis of muscarinic acetylcholine receptor antagonists and beta 2 adrenoceptor agonists suggests that it may be involved in pathways related to these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arginine vasotocin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: Industrial production of arginine vasotocin typically follows the same principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product undergoes rigorous purification using high-performance liquid chromatography (HPLC) and characterization through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Arginine vasotocin can undergo various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the peptide’s stability and activity.
Reduction: The disulfide bond can be reduced to free thiol groups, altering the peptide’s conformation.
Substitution: Amino acid residues can be substituted to create analogs with modified biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification using reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).
Major Products:
Oxidation: Oxidized arginine vasotocin with an intact disulfide bond.
Reduction: Reduced arginine vasotocin with free thiol groups.
Substitution: Analog peptides with altered amino acid sequences.
Scientific Research Applications
Arginine vasotocin has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Medicine: Explored for its potential therapeutic applications in treating disorders related to water balance and social behavior.
Industry: Utilized in aquaculture to enhance reproductive success and stress resilience in fish
Comparison with Similar Compounds
Arginine Vasopressin: Found in mammals, regulates water balance and blood pressure.
Oxytocin: Found in mammals, involved in social bonding, reproductive behaviors, and childbirth.
Isotocin: Found in fish, similar to oxytocin, regulates social and reproductive behaviors
Comparison:
Uniqueness: Arginine vasotocin is unique in its dual role in regulating both social behaviors and osmoregulation in non-mammalian vertebrates. .
Arginine vasotocin’s evolutionary significance and diverse physiological roles make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-benzylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPZXJZYCOETDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197083 | |
Record name | 1-Benzylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4727-72-4 | |
Record name | 1-Benzyl-4-hydroxypiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4727-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzylpiperidin-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4727-72-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzylpiperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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